molecular formula C17H19N7O2 B12172595 N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12172595
M. Wt: 353.4 g/mol
InChI Key: KYPLCWNXSIORJG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolo[1,5-b]pyridazine core, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, piperidine, and carboxylic acid derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential hazards associated with some of the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3.1. Antimicrobial Activity

Research indicates that compounds with tetrazole structures often exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have shown promising antibacterial and antifungal activities against various pathogens. The specific interactions of N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide with microbial targets are still under investigation but suggest potential as an antimicrobial agent .

3.2. Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have been recognized for their anti-inflammatory and analgesic properties. Studies have demonstrated that certain tetrazole-containing compounds can inhibit inflammatory pathways and provide pain relief comparable to standard medications like ibuprofen . The specific mechanisms by which this compound exerts these effects are yet to be fully elucidated but may involve modulation of cytokine release or inhibition of cyclooxygenase enzymes.

3.3. Neuroprotective Potential

Given the structural similarities to other neuroactive compounds, there is growing interest in the neuroprotective potential of this compound. Preliminary studies suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

Therapeutic Applications

The unique structural features of this compound position it as a promising candidate for drug development in several therapeutic areas:

  • Neurological Disorders : Potential applications in treating conditions like depression or anxiety due to its interactions with neurotransmitter systems.
  • Inflammatory Diseases : Its anti-inflammatory properties may lead to developments in treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Study Findings Implications
Study on Tetrazole Derivatives Demonstrated significant antibacterial activity against E. coliSuggests potential as an antimicrobial agent
Analgesic Activity Evaluation Showed comparable analgesic effects to ibuprofenIndicates possible use in pain management
Neuroprotective Studies Interaction with serotonin receptors notedPotential for treating mood disorders

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide include other heterocyclic compounds with piperidine and carboxamide groups. Examples might include:

  • N-(2-methoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyrimidin-6-yl)piperidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tetrazolo[1,5-b]pyridazine moiety and a methoxyphenyl group. Its molecular formula is C19H23N7O2C_{19}H_{23}N_7O_2, with a molecular weight of 381.4 g/mol. The presence of the tetrazole and piperidine structures is significant, as these functional groups are often associated with various pharmacological activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Compounds containing tetrazole rings have shown potential in inhibiting inflammatory pathways.
  • Neuroprotective properties : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.
  • Anticancer activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several studies have suggested interactions with key biological targets:

  • Receptor Binding : The compound may interact with serotonin and dopamine receptors, potentially influencing mood regulation and cognitive functions.
  • Inhibition of Cytokine Production : Similar compounds have been shown to inhibit interleukin production, which plays a critical role in inflammation.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, a study demonstrated that derivatives of tetrazolo-pyridazines exhibited significant antiproliferative activity against human solid tumors such as colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) . These findings suggest that this compound may possess similar anticancer properties.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how variations in functional groups impact efficacy:

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)-N-piperidin-4-ylmethanaminePiperidine core with methoxy substitutionModerate anti-inflammatory effects
2-(Tetrazol-5-yl)piperidineContains a tetrazole ringSignificant anticancer activity
4-Methoxy-N-piperidin-3-ylbenzamideMethoxy substitution on benzamideLimited neuroprotective effects

This table highlights the unique attributes of this compound compared to its analogs.

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazole derivatives for their anticancer properties. These derivatives demonstrated potent inhibitory activity against various cancer cell lines . Such findings underscore the importance of exploring similar compounds for therapeutic applications.

Properties

Molecular Formula

C17H19N7O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H19N7O2/c1-26-14-7-3-2-6-13(14)18-17(25)12-5-4-10-23(11-12)16-9-8-15-19-21-22-24(15)20-16/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,25)

InChI Key

KYPLCWNXSIORJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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